O-Methyl-L-threonine

Overview

Description

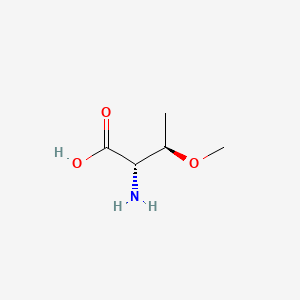

O-Methyl-L-threonine is an L-threonine derivative where a methyl group replaces the hydrogen on the hydroxy side chain . It has roles as a bleaching agent and an antibacterial agent . It is a non-proteinogenic L-alpha-amino acid, a L-threonine derivative, and an ether .

Synthesis Analysis

The industrial production of L-threonine, from which O-Methyl-L-threonine can be derived, is based on direct fermentation with microorganisms such as Escherichia coli . This process has the characteristics of low cost and high productivity . Metabolic engineering based on a cogent understanding of the metabolic pathways of L-threonine biosynthesis and regulation provides an effective alternative to traditional breeding for strain development .

Molecular Structure Analysis

The molecular formula of O-Methyl-L-threonine is C5H11NO3 . Its average mass is 133.146 Da and its monoisotopic mass is 133.073898 Da .

Chemical Reactions Analysis

L-Threonine, the parent compound of O-Methyl-L-threonine, belongs to the aspartic family of amino acids . L-aspartate is synthesized from oxaloacetate, an intermediate of the TCA cycle, by aspartate transaminase . On substrates of carbohydrates, L-threonine biosynthesis involves central metabolism .

Physical And Chemical Properties Analysis

O-Methyl-L-threonine is a solid powder . Its melting point is 214-216 °C . It has a density of 1.143±0.06 g/cm3 . It is slightly soluble in DMSO and methanol, and sparingly soluble in water .

Scientific Research Applications

Synthesis of β-Hydroxy-α-Amino Acids

O-Methyl-L-threonine is used in the synthesis of β-hydroxy-α-amino acids. Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Suppression of Fatty Acid Synthesis

This compound has been found to effectively suppress the synthesis of fatty acids in resistant mutants, particularly by modifying the amino acid backbone with the addition of a hydroxy group .

Precursor for Nicotinic Acetylcholine Synthesis

O-Methyl-L-threonine serves as a precursor for the synthesis of nicotinic acetylcholine .

Use in Photoresists

It can also be used as photoresists .

Inhibitor of Aminoacyl-tRNA Synthetases

O-Methyl-L-threonine has been found to inhibit specific aminoacyl-tRNA synthetases, which can prevent thyrotropin-induced desensitization in cultured human thyroid cells .

Use in NMR Spectroscopy

The use of solution NMR spectroscopy to analyze the dynamics, interactions, and function of large proteins (>100 kDa) is becoming increasingly feasible. O-Methyl-L-threonine is used in the development of protocols for the expression of selectively methyl-protonated perdeuterated proteins .

Mechanism of Action

Target of Action

O-Methyl-L-threonine is a derivative of L-threonine, an essential amino acid. It plays a role in the biosynthesis of proteins and is involved in various metabolic pathways . The primary targets of O-Methyl-L-threonine are enzymes involved in amino acid and protein biosynthesis pathways . For instance, it interacts with aspartate kinase (LysC) and homoserine dehydrogenase (Hom), which are key enzymes in these pathways .

Mode of Action

For instance, in the case of L-threonine biosynthesis, the compound can release aspartate kinase (LysC) and homoserine dehydrogenase (Hom) from feedback inhibition by L-lysine and L-threonine, respectively . This interaction enhances the biosynthesis of L-threonine .

Biochemical Pathways

O-Methyl-L-threonine is involved in several biochemical pathways. It plays a role in the biosynthesis of L-threonine, an essential amino acid. L-threonine is a precursor for the biosynthesis of other amino acids such as L-isoleucine and L-methionine . The compound also affects the pathway that leads from amino acid biosynthesis to protein folding, which is rich in enzymes that are descriptive of fungi .

Pharmacokinetics

It is known that after synthesis in the cell, l-threonine, a related compound, could be excreted into the medium by both passive diffusion and carrier-mediated export .

Result of Action

It is known that the compound plays a role in the biosynthesis of proteins and affects various metabolic pathways . By interacting with key enzymes in these pathways, it can enhance the biosynthesis of L-threonine and potentially other amino acids .

Action Environment

The action, efficacy, and stability of O-Methyl-L-threonine can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Safety and Hazards

O-Methyl-L-threonine should be handled in a well-ventilated place . Suitable protective clothing, gloves, safety glasses, and dust respirator should be worn . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided . Dust formation should be avoided .

Future Directions

Research on threonine metabolism, from which O-Methyl-L-threonine is derived, is ongoing. For example, studies are being conducted on the global metabolic and regulatory networks responsible for L-threonine biosynthesis . The molecular mechanisms of regulation and the strategies employed in strain engineering are also being investigated . These studies may provide insights into the future directions of O-Methyl-L-threonine research.

properties

IUPAC Name |

(2S,3R)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195962, DTXSID701031342 | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4144-02-9, 4385-90-4, 2076-57-5 | |

| Record name | O-Methylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

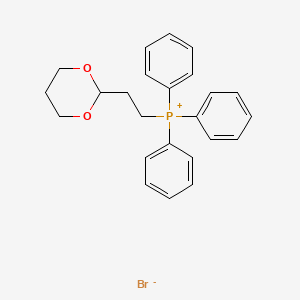

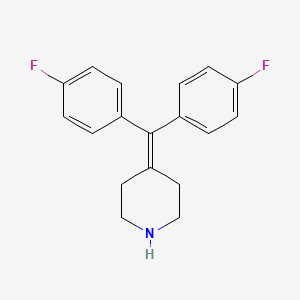

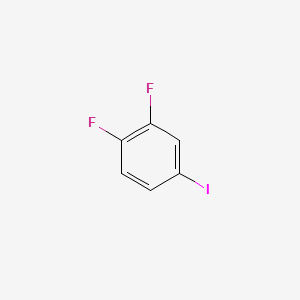

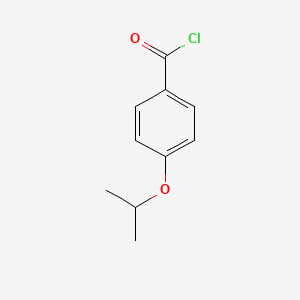

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does O-Methyl-L-threonine exert its antimalarial effect?

A: While O-Methyl-L-threonine has demonstrated antimalarial activity against Plasmodium berghei in mice [], its precise mechanism of action remains unclear. Further research is needed to elucidate how it interacts with its target(s) and the downstream effects leading to parasite death.

Q2: Can you elaborate on the structural relationship between O-Methyl-L-threonine and isoleucine, and its implications?

A: O-Methyl-L-threonine is an isostere of isoleucine, meaning it possesses a similar spatial arrangement of atoms. This structural similarity allows it to inhibit the incorporation of radiolabeled amino acids into alpha-globin chains, which contain isoleucine residues []. This inhibition subsequently leads to a compensatory increase in beta-globin chain synthesis [].

Q3: Does O-Methyl-L-threonine impact the production of avermectins?

A: Yes, resistance to O-Methyl-L-threonine in Streptomyces avermitilis, the organism that produces avermectins, has been linked to alterations in the ratios of different avermectin components []. Specifically, O-Methyl-L-threonine resistant strains produce a higher proportion of component 'a' and a lower proportion of component '1' in the avermectin complex []. This suggests a potential link between O-Methyl-L-threonine and carbohydrate metabolism in this organism.

Q4: What are the potential applications of O-Methyl-L-threonine in livestock production?

A: Research suggests that O-Methyl-L-threonine could be a potential biomarker for residual feed intake (RFI) in beef cattle. Urine metabolome analysis identified O-Methyl-L-threonine as a candidate biomarker for differentiating between low-RFI and high-RFI steers []. This finding may contribute to developing strategies for selecting animals with improved feed efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)